sodium;2,5-dichlorothiophene-3-sulfinate
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Overview
Description
Sodium 2,5-dichlorothiophene-3-sulfinate is a chemical compound with the molecular formula C4HCl2NaO2S2. It is a sodium salt derivative of 2,5-dichlorothiophene-3-sulfinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dichlorothiophene-3-sulfinate typically involves the reaction of 2,5-dichlorothiophene with sodium thiosulfate in the presence of ethanol and water under an inert atmosphere at elevated temperatures. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then converted to the sodium salt .
Industrial Production Methods
Industrial production methods for sodium 2,5-dichlorothiophene-3-sulfinate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in solid form and stored under inert atmosphere conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dichlorothiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiophene derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, thiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
Sodium 2,5-dichlorothiophene-3-sulfinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 2,5-dichlorothiophene-3-sulfinate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 2,5-Dichlorothiophene-3-sulfinic acid
Uniqueness
Sodium 2,5-dichlorothiophene-3-sulfinate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent sulfinic acid. This makes it more versatile for use in various chemical reactions and applications .
Properties
IUPAC Name |
sodium;2,5-dichlorothiophene-3-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYAANWWKDAVGG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NaO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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